molecular formula C19H25N3O2S3 B1662617 N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide CAS No. 304008-29-5

N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide

Número de catálogo B1662617
Número CAS: 304008-29-5
Peso molecular: 423.6 g/mol
Clave InChI: UWSBTSAJZMIHBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[[trans-4-[(4,5-Dihydro1benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide” is a novel neuropeptide Y Y5 receptor-selective antagonist . It is known to bind to cloned rat Y5 receptors and antagonize NPY-evoked cAMP and calcium mobilization in vitro .

Aplicaciones Científicas De Investigación

1. Neuropsychiatric Applications

A study by Walker et al. (2009) explored the neuropsychiatric applications of Lu AA33810, a compound structurally similar to N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide. This compound is a selective antagonist of the Neuropeptide Y Y5 receptor, which is involved in regulating stress sensitivity and appetite. The study found that Lu AA33810 exhibits anxiolytic- and antidepressant-like effects in various rat models of stress sensitivity, suggesting its potential application in treating conditions like social anxiety and depression (Walker et al., 2009).

2. Antidepressant Activity

Domin et al. (2016) also investigated the antidepressant-like activity of Lu AA33810. Their study demonstrated that the compound reverses depressive-like behavioral changes and prevents degeneration of astrocytes in the medial prefrontal cortex, a region of the brain implicated in depression. This suggests the compound’s potential role in new antidepressant therapies (Domin et al., 2016).

3. Catalytic Asymmetric Synthesis Applications

Wipf and Wang (2002) described the use of a structurally related compound, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, in catalytic asymmetric synthesis. This ligand was found to be effective in adding alkylzinc reagents to aliphatic aldehydes with high enantiomeric excess, illustrating its potential application in the field of synthetic chemistry (Wipf & Wang, 2002).

4. Photocurrent Generation

Kucharski et al. (1999) explored the use of azobenzene amphiphiles containing a sulfonyl group, which are structurally similar to N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide. These compounds exhibit trans-cis isomerization upon illumination, and their derivatives have been used to generate photocurrent in Langmuir–Blodgett films. This research highlights potential applications in the development of optoelectronic devices (Kucharski et al., 1999).

Propiedades

IUPAC Name

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSBTSAJZMIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028445
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide

CAS RN

304008-29-5
Record name N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 4
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 5
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide
Reactant of Route 6
N-[[trans-4-[(4,5-Dihydro[1]benzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide

Citations

For This Compound
32
Citations
MW Walker, TD Wolinsky, V Jubian… - … of Pharmacology and …, 2009 - ASPET
Neuropeptide Y (NPY) regulates physiological processes via receptor subtypes (Y 1 , Y 2 , Y 4 , Y 5 , and y 6 ). The Y 5 receptor is well known for its role in appetite. Based on …
Number of citations: 60 jpet.aspetjournals.org
H Domin, B Szewczyk, B Pochwat, M Woźniak… - …, 2017 - Springer
Rationale It has recently been found that chronic treatment with the highly selective, brain-penetrating Y5 receptor antagonist, Lu AA33810 [N-[[trans-4-[(4,5-dihydro [1] benzothiepino[5,…
Number of citations: 18 link.springer.com
E Pięta, N Piergies, M Oćwieja, H Domin… - The Journal of …, 2017 - ACS Publications
This report describes the first detailed characterization of the molecular structure of Lu AA33810, a selective Y5 receptor antagonist, and its behavior at the solid/liquid interface after …
Number of citations: 4 pubs.acs.org
N Piergies, E Pięta, C Paluszkiewicz, H Domin… - Nano Research, 2018 - Springer
A novel approach of combining conventional infrared spectroscopy (IR) and atomic force microscopy (AFM) is presented to better understand the behavior of a drug adsorbed on a …
Number of citations: 15 link.springer.com
C Walther, K Mörl… - Journal of Peptide …, 2011 - Wiley Online Library
NPY, PYY and PP constitute the so‐called NPY hormone family, which exert its biological functions in humans through YRs (Y 1 , Y 2 , Y 4 and Y 5 ). Systematic modulation of YR …
Number of citations: 97 onlinelibrary.wiley.com
H Domin - Progress in Neuro-Psychopharmacology and …, 2021 - Elsevier
There is currently no effective treatment either for neurological illnesses (ischemia and neurodegenerative diseases) or psychiatric disorders (depression), in which the Glu/GABA …
Number of citations: 10 www.sciencedirect.com
H Domin, N Piergies, E Pieta, E Wyska… - ACS Chemical …, 2019 - ACS Publications
This paper discusses the biological and three-dimensional molecular structure of the novel, nonpeptide Y2R antagonist, SF-11 [N-(4-ethoxyphenyl)-4-(hydroxydiphenylmethyl)-1-…
Number of citations: 7 pubs.acs.org
E Plut, JC Calderón, V Stanojlović… - Journal of Medicinal …, 2023 - ACS Publications
The G-protein-coupled Y 4 -receptor (Y 4 R) and its endogenous ligand, pancreatic polypeptide (PP), suppress appetite in response to food intake and, thus, are attractive drug targets …
Number of citations: 4 pubs.acs.org
ICF Fonseca, M Castelo-Branco, C Cavadas… - Molecules, 2022 - mdpi.com
Neuropeptide Y (NPY) is a vastly studied biological peptide with numerous physiological functions that activate the NPY receptor family (Y 1 , Y 2 , Y 4 and Y 5 ). Moreover, these …
Number of citations: 2 www.mdpi.com
GC VJ, XH HZ, LGH SM, MRM DAM, DAC CPGG - 2008 - Citeseer
Neuropeptide Y (NPY) regulates physiological processes via receptor subtypes (Y1, Y2, Y4, Y5, y6). The Y5 receptor is well-known for its role in appetite. Based on expression in the …
Number of citations: 2 citeseerx.ist.psu.edu

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.